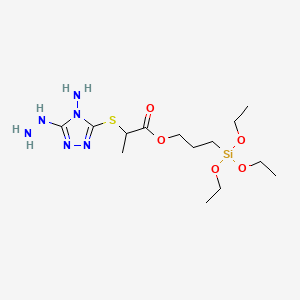
3-(Triethoxysilyl)propyl 2-((4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)thio)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Triethoxysilyl)propyl 2-((4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)thio)propanoate is a compound that serves as a useful reagent in organic reactions. It is characterized by its molecular formula C14H30N6O5SSi and a molecular weight of 422.58. This compound is particularly notable for its incorporation of the 1,2,4-triazole moiety, which is a heterocyclic compound with significant pharmacological and industrial applications .
Vorbereitungsmethoden
The synthesis of 3-(Triethoxysilyl)propyl 2-((4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)thio)propanoate involves multiple steps. One common method starts with the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This process uses succinic anhydride, aminoguanidine hydrochloride, and various amines . The reaction conditions often involve microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring . Industrial production methods may vary but typically involve similar multi-step synthetic routes optimized for large-scale production.
Analyse Chemischer Reaktionen
3-(Triethoxysilyl)propyl 2-((4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)thio)propanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the 1,2,4-triazole moiety is known for its antimicrobial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This makes the compound valuable in drug discovery and development. Industrially, it is used in the production of materials with specific properties, such as enhanced durability or chemical resistance .
Wirkmechanismus
The mechanism of action of 3-(Triethoxysilyl)propyl 2-((4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)thio)propanoate involves its interaction with various molecular targets and pathways. The 1,2,4-triazole moiety can form hydrogen bonds and dipole interactions with biological receptors, which is crucial for its pharmacological effects . The compound’s ability to undergo nucleophilic substitution reactions also allows it to interact with and modify specific biomolecules, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(Triethoxysilyl)propyl 2-((4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)thio)propanoate include other 1,2,4-triazole derivatives such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These compounds share the 1,2,4-triazole moiety but differ in their substituents, which can significantly affect their chemical and biological properties.
Eigenschaften
Molekularformel |
C14H30N6O5SSi |
|---|---|
Molekulargewicht |
422.58 g/mol |
IUPAC-Name |
3-triethoxysilylpropyl 2-[(4-amino-5-hydrazinyl-1,2,4-triazol-3-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C14H30N6O5SSi/c1-5-23-27(24-6-2,25-7-3)10-8-9-22-12(21)11(4)26-14-19-18-13(17-15)20(14)16/h11H,5-10,15-16H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
SBDAKBCGXPWUDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCOC(=O)C(C)SC1=NN=C(N1N)NN)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


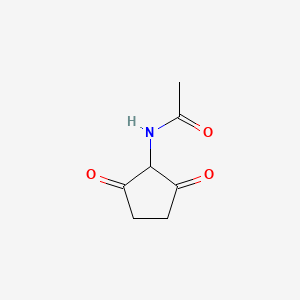

![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
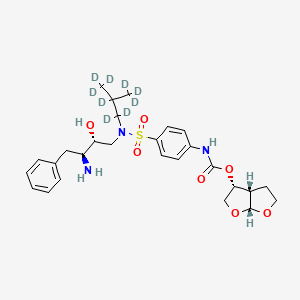
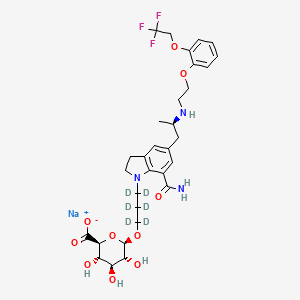

![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)
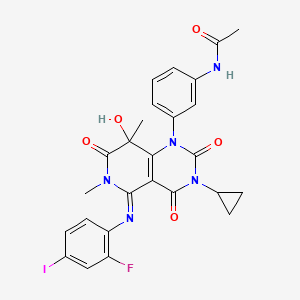
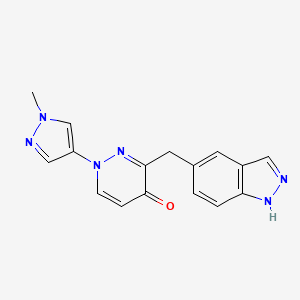
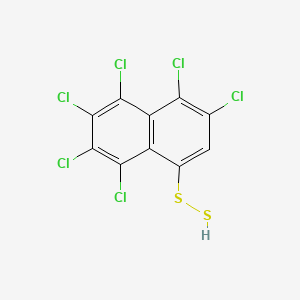

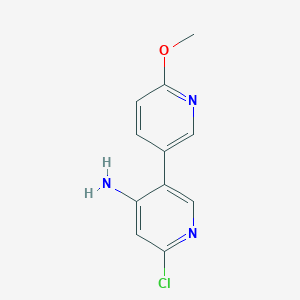
![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)

